molecular formula C19H20N2O4 B6419590 methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate CAS No. 1060351-53-2

methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate

Cat. No.: B6419590
CAS No.: 1060351-53-2
M. Wt: 340.4 g/mol
InChI Key: VLLYDHJYYSBRFH-UHFFFAOYSA-N
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Description

Methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate is a complex organic compound characterized by a benzoate ester backbone functionalized with a carbamoyl linker and a dimethylcarbamoyl-substituted phenyl group. Its molecular structure confers unique physicochemical properties, including moderate lipophilicity and stability, which make it a candidate for pharmaceutical and agrochemical research. The compound’s key features include:

  • Benzoate ester: Enhances membrane permeability and metabolic stability.
  • Carbamoyl linker: Facilitates hydrogen bonding with biological targets.
  • Dimethylcarbamoyl methyl group: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and interactions .

Properties

IUPAC Name

methyl 4-[[4-[2-(dimethylamino)-2-oxoethyl]phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21(2)17(22)12-13-4-10-16(11-5-13)20-18(23)14-6-8-15(9-7-14)19(24)25-3/h4-11H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLYDHJYYSBRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate typically involves multiple steps. One common method is the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 4-(dimethylcarbamoyl)benzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Key Properties Biological Activity
Target Compound : Methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate 4-[(Dimethylcarbamoyl)methyl]phenyl ~340 g/mol High lipophilicity, metabolic stability Potential enzyme inhibition (e.g., kinases)
Methyl 4-(ethylcarbamoyl)benzoate () Ethylcarbamoyl ~223 g/mol Moderate solubility, lower steric hindrance Antimicrobial activity
Methyl 4-((4-aminophenyl)carbamoyl)benzoate () 4-Aminophenyl ~292 g/mol Enhanced hydrogen bonding, higher polarity Anticancer activity (kinase inhibition)
Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate () Trifluoroethyl ~261 g/mol Increased stability (electron-withdrawing CF₃) Agrochemical applications
Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate () Oxadiazole ring ~353 g/mol Rigid heterocyclic structure Antifungal and anti-inflammatory activity

Key Findings:

In contrast, the 4-aminophenyl analog () exhibits higher polarity, favoring aqueous solubility but limiting membrane permeability.

Reactivity and Stability :

  • The trifluoroethyl substituent () enhances chemical stability due to strong electron-withdrawing effects, making it suitable for harsh industrial conditions .
  • The oxadiazole-containing analog () demonstrates thermal stability but reduced synthetic accessibility .

Biological Activity :

  • Carbamoyl derivatives with aromatic substituents (e.g., 4-methylbenzyl in ) show enhanced antifungal activity compared to aliphatic analogs .
  • The dimethylcarbamoyl group in the target compound may confer selective enzyme inhibition, as seen in kinase-targeting analogs () .

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